molecular formula C18H22N2OS B2729801 2-(1H-pyrrol-1-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone CAS No. 1706221-23-9

2-(1H-pyrrol-1-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone

Cat. No.: B2729801
CAS No.: 1706221-23-9
M. Wt: 314.45
InChI Key: DODKTEQNNXMNRE-UHFFFAOYSA-N
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Description

2-(1H-pyrrol-1-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone is a complex organic compound that features a pyrrole ring, a thiazepane ring, and a tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrrol-1-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Formation of the Thiazepane Ring: The thiazepane ring can be synthesized by the reaction of a suitable amine with a thioamide under acidic conditions.

    Coupling of the Rings: The pyrrole and thiazepane rings are then coupled through a nucleophilic substitution reaction, where the pyrrole nitrogen attacks an electrophilic carbon on the thiazepane ring.

    Introduction of the Tolyl Group: The tolyl group is introduced via a Friedel-Crafts alkylation reaction, where the aromatic ring is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrrole and thiazepane rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Pyrrole-2,5-diones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1H-pyrrol-1-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: The unique structural properties of the compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential as a bioactive agent.

    Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 2-(1H-pyrrol-1-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pyrrole and thiazepane rings provide a scaffold that can interact with hydrophobic pockets in proteins, while the tolyl group can participate in π-π interactions with aromatic amino acids.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-pyrrol-1-yl)-1-(4-phenyl-1,4-thiazepan-4-yl)ethanone: Similar structure but with a phenyl group instead of a tolyl group.

    2-(1H-pyrrol-1-yl)-1-(7-(m-tolyl)-1,4-thiazepan-4-yl)ethanone: Similar structure but with a meta-tolyl group instead of an ortho-tolyl group.

    2-(1H-pyrrol-1-yl)-1-(7-(p-tolyl)-1,4-thiazepan-4-yl)ethanone: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.

Uniqueness

The uniqueness of 2-(1H-pyrrol-1-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. The ortho-tolyl group provides steric hindrance that can influence the compound’s reactivity and interaction with biological targets.

Properties

IUPAC Name

1-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-2-pyrrol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS/c1-15-6-2-3-7-16(15)17-8-11-20(12-13-22-17)18(21)14-19-9-4-5-10-19/h2-7,9-10,17H,8,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DODKTEQNNXMNRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCN(CCS2)C(=O)CN3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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